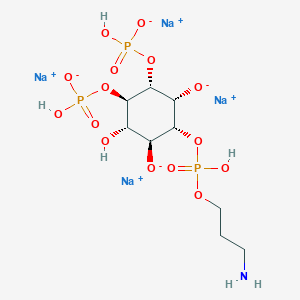
Miap-3,4-bis(phosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Miap-3,4-bis(phosphate) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a phosphorylated compound that is synthesized through a specific method and has a unique mechanism of action.
作用機序
Miap-3,4-bis(phosphate) acts as an allosteric regulator of hemoglobin by binding to a specific site on the hemoglobin molecule. It decreases the affinity of hemoglobin for oxygen, which allows for the efficient release of oxygen to tissues that require it. Miap-3,4-bis(phosphate) also regulates the activity of various enzymes by binding to their regulatory sites and altering their activity.
生化学的および生理学的効果
Miap-3,4-bis(phosphate) has various biochemical and physiological effects on the body. It regulates oxygen transport by hemoglobin, which is essential for the proper functioning of tissues and organs. It also regulates the activity of enzymes, which are essential for various metabolic processes in the body. Miap-3,4-bis(phosphate) has been shown to have an effect on the immune system by regulating the activity of immune cells.
実験室実験の利点と制限
Miap-3,4-bis(phosphate) has advantages and limitations for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also readily available for purchase from chemical suppliers. However, its effects on the body are complex and can be influenced by various factors such as pH and temperature. Miap-3,4-bis(phosphate) also has limited solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of Miap-3,4-bis(phosphate). One direction is to investigate its potential therapeutic applications in diseases such as sickle cell anemia and cancer. Another direction is to study its effects on enzyme regulation and its potential applications in enzyme-based therapies. Further research is also needed to understand the complex mechanisms of action of Miap-3,4-bis(phosphate) and its interactions with other molecules in the body.
Conclusion
In conclusion, Miap-3,4-bis(phosphate) is a phosphorylated compound that has potential applications in various scientific research fields. It is synthesized through a specific method and has a unique mechanism of action. Miap-3,4-bis(phosphate) regulates oxygen transport by hemoglobin and enzyme activity, and has various biochemical and physiological effects on the body. It has advantages and limitations for lab experiments, and future directions for its study include investigating its potential therapeutic applications and understanding its complex mechanisms of action.
合成法
Miap-3,4-bis(phosphate) is synthesized through a specific method that involves the reaction of 2,3-diphosphoglycerate (2,3-DPG) with inorganic pyrophosphate (PPi) in the presence of magnesium ions (Mg2+). The reaction yields Miap-3,4-bis(phosphate), which can be purified through various techniques such as ion-exchange chromatography and high-performance liquid chromatography (HPLC).
科学的研究の応用
Miap-3,4-bis(phosphate) has potential applications in various scientific research fields such as biochemistry, pharmacology, and physiology. It has been studied for its role in oxygen transport, hemoglobin function, and enzyme regulation. Miap-3,4-bis(phosphate) has also been investigated for its potential therapeutic applications in diseases such as sickle cell anemia and cancer.
特性
CAS番号 |
145775-11-7 |
|---|---|
製品名 |
Miap-3,4-bis(phosphate) |
分子式 |
C9H18NNa4O15P3 |
分子量 |
565.12 g/mol |
IUPAC名 |
tetrasodium;[(1R,2S,3S,4R,5R,6R)-4-[3-aminopropoxy(hydroxy)phosphoryl]oxy-2-hydroxy-6-[hydroxy(oxido)phosphoryl]oxy-3,5-dioxidocyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C9H20NO15P3.4Na/c10-2-1-3-22-28(20,21)25-7-4(11)5(12)8(23-26(14,15)16)9(6(7)13)24-27(17,18)19;;;;/h4-9,12H,1-3,10H2,(H,20,21)(H2,14,15,16)(H2,17,18,19);;;;/q-2;4*+1/p-2/t4-,5-,6+,7+,8+,9+;;;;/m0..../s1 |
InChIキー |
VFDLKSVRRMSBDM-YCHNWRGSSA-L |
異性体SMILES |
C(CN)COP(=O)(O)O[C@@H]1[C@H]([C@@H]([C@H]([C@@H]([C@@H]1[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES |
C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)[O-].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)[O-].[Na+].[Na+].[Na+].[Na+] |
その他のCAS番号 |
145775-11-7 |
同義語 |
MIAP-3,4-bis(phosphate) MIAP-3,4-bis(phosphate) tetrasodium salt myo-inositol 1-(3-aminopropyl hydrogen phosphate) 3,4-bisphosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



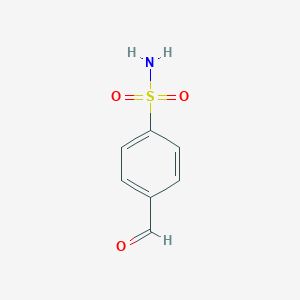
![(2S,3S,4R,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methoxyoxane-2-carboxylic acid](/img/structure/B129050.png)
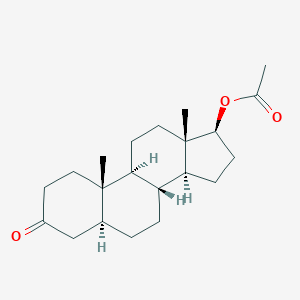
![Ethyl 2-[4-(chloromethyl)phenyl]propanoate](/img/structure/B129054.png)
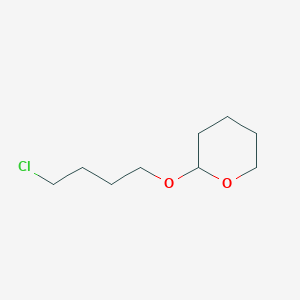
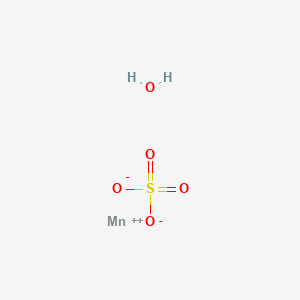
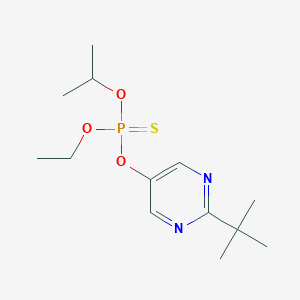


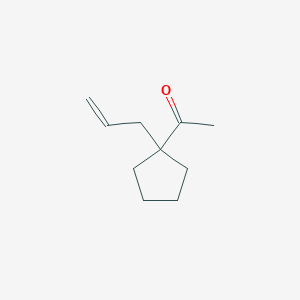
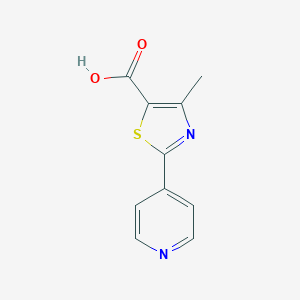
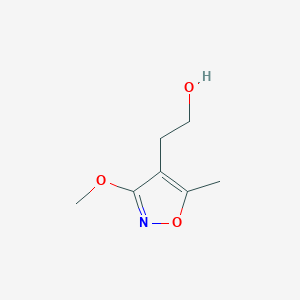
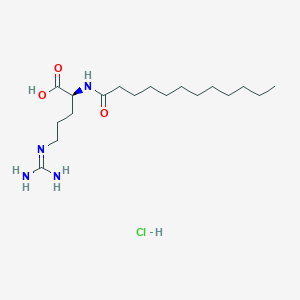
![Imidazo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B129074.png)